

Application Notes: N-Terminal Peptide Sequencing Using Sanger's Reagent

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Compound of Interest

Compound Name: *N-(2,4-Dinitrophenyl)glycine*

Cat. No.: B1671900

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Introduction

N-terminal sequencing is a fundamental technique in protein analysis, providing crucial information about the identity and structure of proteins and peptides. The Sanger method, developed by Frederick Sanger, was the first successful protein sequencing technique and remains a classic method for identifying the N-terminal amino acid of a polypeptide chain.^{[1][2]} This method utilizes 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, to specifically label the free α -amino group at the N-terminus. Subsequent acid hydrolysis cleaves all peptide bonds, releasing the amino acids. The N-terminal amino acid, however, remains attached to the 2,4-dinitrophenyl (DNP) group, forming a stable, colored DNP-amino acid derivative that can be identified by chromatography.^{[1][2]}

Principle of the Method

The Sanger method is a destructive, multi-step process that involves three key stages:

- Derivatization: The peptide is reacted with FDNB under mildly alkaline conditions. The nucleophilic N-terminal α -amino group attacks the FDNB molecule, displacing the fluorine atom and forming a covalent bond. This results in a peptide with a DNP group attached to its N-terminal amino acid.
- Hydrolysis: The DNP-labeled peptide is subjected to strong acid hydrolysis, which breaks all the peptide bonds and releases the constituent amino acids. The bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.

- Identification: The resulting mixture contains free amino acids and the DNP-labeled N-terminal amino acid. The DNP-amino acid is then separated and identified, typically by chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Materials and Reagents

- Peptide sample
- 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)
- Sodium bicarbonate (NaHCO_3)
- Ethanol
- Diethyl ether
- Hydrochloric acid (HCl), 6 M
- Standard DNP-amino acids
- TLC plates (Silica gel G)
- HPLC column (e.g., C18 reverse-phase)
- Solvents for chromatography (e.g., ethanol, acetone, water, acetonitrile, trifluoroacetic acid)

Protocol 1: Derivatization of the Peptide with FDNB

This protocol is a general guideline and may require optimization depending on the specific peptide.

- Sample Preparation: Dissolve the peptide sample in a suitable buffer, such as 0.1 M sodium bicarbonate solution (pH ~8.5-9.0). The concentration of the peptide will depend on the sensitivity of the detection method.
- FDNB Solution: Prepare a fresh solution of FDNB in ethanol (e.g., 5% v/v).

- Reaction: To the peptide solution, add an excess of the FDNB solution. A typical molar ratio of FDNB to peptide is 2:1 or higher.
- Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours in the dark to prevent photodegradation of the DNP group.
- Precipitation of DNP-Peptide: After the reaction is complete, the DNP-peptide can be precipitated. For larger peptides, this can be achieved by adding a small amount of acid to lower the pH, followed by centrifugation. For smaller peptides, the solvent may be evaporated.
- Washing: Wash the precipitated DNP-peptide with diethyl ether to remove unreacted FDNB. Repeat the washing step two to three times.
- Drying: Dry the DNP-peptide pellet under vacuum.

Protocol 2: Acid Hydrolysis of the DNP-Peptide

- Hydrolysis Preparation: Place the dried DNP-peptide in a hydrolysis tube.
- Acid Addition: Add 6 M HCl to the tube. The volume will depend on the amount of DNP-peptide. Ensure the peptide is fully submerged.
- Sealing: Seal the tube under vacuum to prevent oxidation of amino acids.
- Hydrolysis: Heat the sealed tube at 110°C for 12-24 hours. The optimal hydrolysis time may vary depending on the peptide sequence.
- Drying: After hydrolysis, cool the tube and carefully open it. Dry the hydrolysate under vacuum to remove the HCl.

Protocol 3: Identification of the DNP-Amino Acid by Thin Layer Chromatography (TLC)

- Sample Preparation: Dissolve the dried hydrolysate in a small volume of a suitable solvent, such as acetone or a mixture of acetone and ethanol.

- **Spotting:** Spot the sample onto a silica gel TLC plate alongside a mixture of standard DNP-amino acids.
- **Development:** Develop the TLC plate in a chamber containing an appropriate mobile phase. A common solvent system is a mixture of ethanol, acetone, and water.^{[3][4]}
- **Visualization:** DNP-amino acids are yellow and can be visualized directly.
- **Identification:** Identify the N-terminal DNP-amino acid by comparing its retention factor (R_f) value to that of the standards.

Protocol 4: Identification of the DNP-Amino Acid by High-Performance Liquid Chromatography (HPLC)

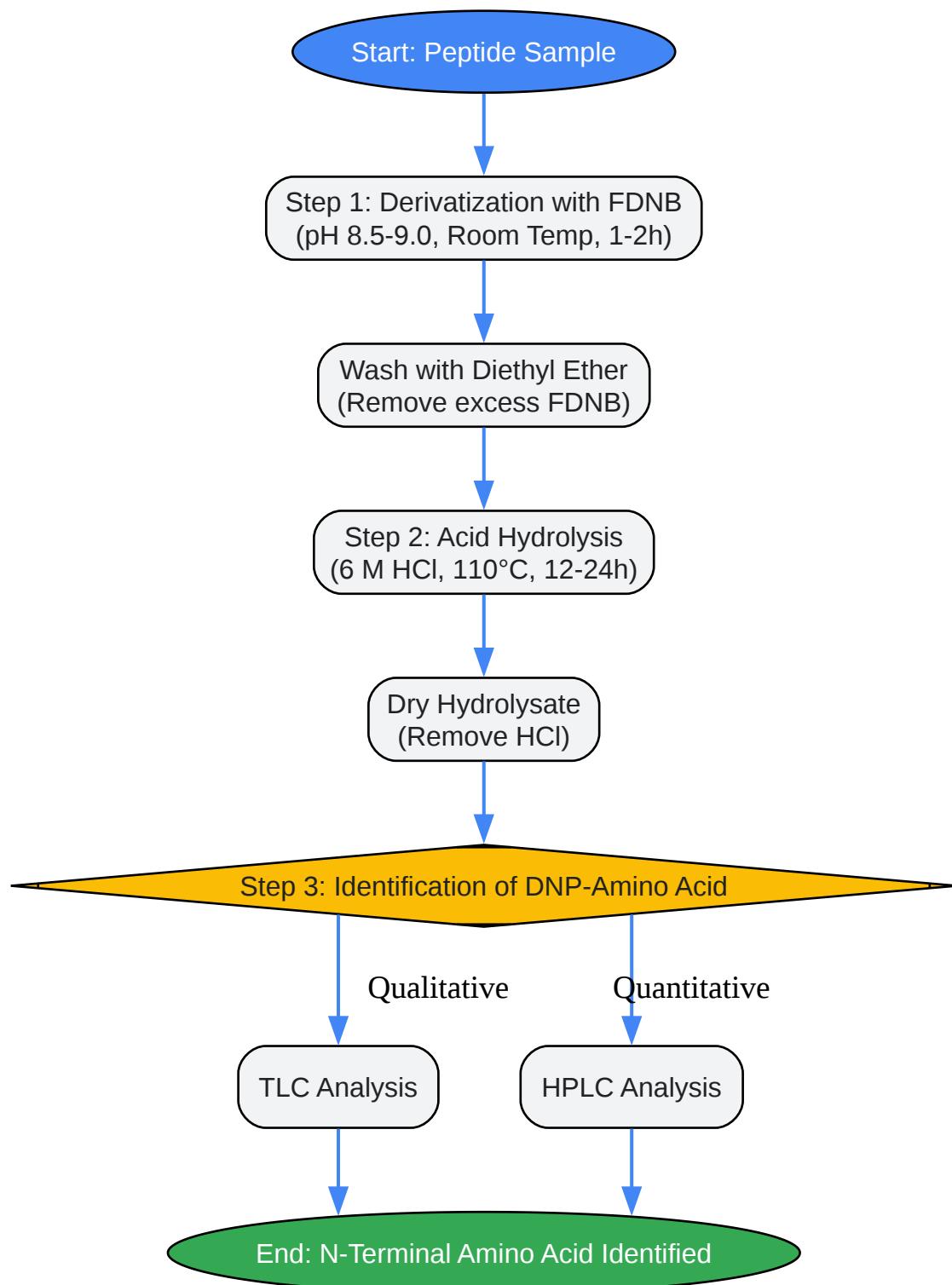
- **Sample Preparation:** Dissolve the dried hydrolysate in the HPLC mobile phase.
- **Injection:** Inject the sample and a mixture of standard DNP-amino acids onto a reverse-phase HPLC column (e.g., C18).
- **Elution:** Elute the DNP-amino acids using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).
- **Detection:** Monitor the elution of DNP-amino acids using a UV detector at a wavelength of approximately 360 nm.
- **Identification:** Identify the N-terminal DNP-amino acid by comparing its retention time to that of the standards.

Data Presentation

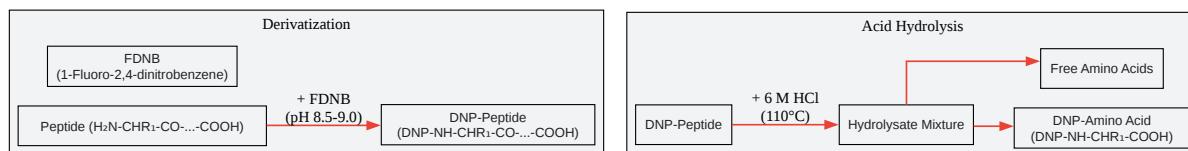
Table 1: Quantitative Parameters of the Sanger's N-Terminal Sequencing Method

Parameter	Value/Range	Notes
Reaction Yield (Derivatization)	73% - 99%	The yield of DNP-amino acid formation can vary depending on the specific amino acid.[5]
Recovery after Hydrolysis	Variable	Recovery can be affected by the stability of the DNP-amino acid during acid hydrolysis.
Sensitivity	Picomole to Nanomole range	Dependent on the detection method (HPLC is more sensitive than TLC). A similar method using a different derivatizing agent has a detection limit of 5-10 picomoles.[6]
Detection Wavelength (HPLC)	~360 nm	Optimal wavelength for detecting the DNP chromophore.

Visualizations

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Caption: Experimental workflow for N-terminal peptide sequencing using Sanger's reagent.

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Caption: Chemical reaction pathway of Sanger's N-terminal sequencing.

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- To cite this document: BenchChem. [Application Notes: N-Terminal Peptide Sequencing Using Sanger's Reagent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671900#protocol-for-n-terminal-peptide-sequencing-using-sanger-s-reagent>]

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